3-Bromo-2-(methylthio)phenylboronic acid

Description

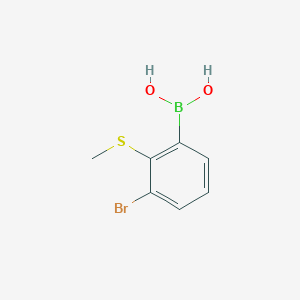

3-Bromo-2-(methylthio)phenylboronic acid (CAS: 2121513-98-0) is a boronic acid derivative with the molecular formula C₇H₈BBrO₂S and an average molecular mass of 246.915 g/mol . It features a bromine substituent at the 3-position and a methylthio (-SMe) group at the 2-position on the phenyl ring (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, leveraging its boronic acid functionality . Its discontinued commercial availability (as of 2025) highlights challenges in sourcing, necessitating in-house synthesis or alternative analogs .

Properties

IUPAC Name |

(3-bromo-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2S/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQNQEDCECCQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)SC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243631 | |

| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-98-0 | |

| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-2-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(methylthio)phenylboronic acid typically involves the borylation of 3-Bromo-2-(methylthio)phenyl halides. One common method is the palladium-catalyzed borylation of 3-Bromo-2-(methylthio)phenyl halides using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction involves the coupling of 3-Bromo-2-(methylthio)phenylboronic acid with aryl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom or modify the boronic acid group.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

Solvents: Dimethylformamide, toluene, or ethanol are frequently used solvents.

Major Products:

Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions.

Sulfoxides and Sulfones: Products of oxidation reactions involving the methylthio group.

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

3-Bromo-2-(methylthio)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The compound acts as a boronic acid partner, reacting with various aryl halides or vinyl halides in the presence of a palladium catalyst.

Mechanism Overview

The Suzuki-Miyaura reaction involves the following steps:

- Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.

- Transmetalation: The boronic acid transfers its aryl group to the palladium.

- Reductive Elimination: The product is formed as the palladium returns to its zero oxidation state.

Medicinal Chemistry Applications

Potential Therapeutic Uses:

Recent studies have indicated that derivatives of this compound may exhibit biological activity against various diseases. For instance, compounds synthesized using this boronic acid have shown promise in the development of inhibitors targeting human urate transporter-1 (URAT1), which is implicated in gout treatment .

Material Science

Polymer Chemistry:

The compound can also be employed in polymer chemistry to create functionalized polymers through cross-coupling reactions. These materials can be tailored for specific applications, including drug delivery systems and sensors.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Bromo-2-(methylthio)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substitution Patterns and Electronic Effects

The reactivity and stability of arylboronic acids are influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position : Para-substituted analogs (e.g., 4-(methylthio)phenylboronic acid) exhibit higher reactivity in Suzuki couplings compared to ortho-substituted derivatives due to reduced steric hindrance .

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl, -F) decrease the pKa of boronic acids, enhancing their electrophilicity in cross-coupling reactions .

Suzuki-Miyaura Cross-Coupling

The target compound has been employed in synthesizing imidazole derivatives, though yields vary significantly with substituent placement:

- 4-(3-(Methylthio)phenyl)-1H-imidazole : Synthesized from 3-thiomethyl phenylboronic acid with a 57% yield under standard Suzuki conditions .

- 4-(2-(Methylthio)phenyl)-1H-imidazole : Derived from the target compound, yielding only 31% , likely due to steric interference from the ortho-substituted -SMe group .

Catalyst Sensitivity

Certain brominated phenylboronic acids require tailored catalysts. For example, Pd(OAc)₂/TPPTS systems are effective for sterically hindered substrates, as demonstrated in couplings involving 8-bromo-AMP derivatives . This suggests that the target compound may benefit from similar optimized conditions.

Biological Activity

3-Bromo-2-(methylthio)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and proteins, which can lead to significant therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C7H8BBrO2S

- Molecular Weight : 233.02 g/mol

- IUPAC Name : this compound

The presence of the bromine and methylthio groups enhances the compound's reactivity and biological interaction potential, making it a suitable candidate for various synthetic applications and biological studies.

Boronic acids, including this compound, are known to form stable covalent bonds with diols in biological systems. This property is utilized in drug design to enhance the selectivity and efficacy of therapeutic agents. The mechanism typically involves:

- Covalent Bonding : The boronic acid group can form reversible covalent bonds with hydroxyl-containing biomolecules, altering their function.

- Enzyme Inhibition : This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity :

- Antibacterial Properties :

- Antitubercular Activity :

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of various boronic acid derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 12 µM .

Case Study 2: Antibacterial Activity

In a study focusing on antibiotic resistance, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value of 7.81 µg/mL, indicating potent antibacterial activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.